Cas no 10443-70-6 (Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate)

10443-70-6 structure
Nome del prodotto:Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate
Numero CAS:10443-70-6
MF:C13H17ClO3
MW:256.725283384323
MDL:MFCD00128924
CID:208457
PubChem ID:253661028
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate Proprietà chimiche e fisiche
Nomi e identificatori
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- Butanoic acid,4-(4-chloro-2-methylphenoxy)-, ethyl ester
- ETHYL 4-(4-CHLORO-2-METHYLPHENOXY)BUTYRATE
- MCPB ethyl ester
- 4-((4-chloro-o-tolyl)oxy)-butyricaciethylester
- 4-(4-chloro-2-methylphenoxy)-butanoicaciethylester
- 4-CHLORO-2-METHYLPHENOXYBUTYRICACIDETHYLESTER
- ethyl 4-(4-chloro-2-methylphenoxy)butanoate
- ethyl4-(2-methyl-4-chlorophenoxy)butylate
- mcpbe
- mcpbethyl
- 4-(4-Chloro-2-methylphenoxy)butyric Acid Ethyl Ester
- Madek
- 4-(4-Chloro-2-methylphenoxy)butyric acid ethyl
- MCPB ethyl
- MCPB-ethyl
- MCPB-ethyl [ISO]
- Ethyl 4-(2-methyl-4-chlorophenoxy)butylate
- Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester
- Butyric acid, 4-((4-chloro-o-tolyl)oxy)-, ethyl ester
- MCPB-ethyl ester
- XNKARWLGLZGMGX-UHFFFAOYSA-N
- E1149
- 4-(
- CS-0440439
- SCHEMBL1613775
- 10443-70-6
- AS-82276
- DTXSID4058287
- T71550
- MFCD00128924
- 4-(4-Chloro-2-methylphenoxy)butyric acid, ethyl ester
- NS00023305
- Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate
-
- MDL: MFCD00128924
- Inchi: 1S/C13H17ClO3/c1-3-16-13(15)5-4-8-17-12-7-6-11(14)9-10(12)2/h6-7,9H,3-5,8H2,1-2H3
- Chiave InChI: XNKARWLGLZGMGX-UHFFFAOYSA-N
- Sorrisi: ClC1C([H])=C([H])C(=C(C([H])([H])[H])C=1[H])OC([H])([H])C([H])([H])C([H])([H])C(=O)OC([H])([H])C([H])([H])[H]
Proprietà calcolate
- Massa esatta: 256.08671
- Massa monoisotopica: 256.087
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 7
- Complessità: 233
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.3
- Superficie polare topologica: 35.5
Proprietà sperimentali
- Densità: 1.1515 (rough estimate)
- Punto di fusione: -0.9°C
- Punto di ebollizione: 363.36°C (rough estimate)
- Punto di infiammabilità: 137.4°C
- Indice di rifrazione: 1.5080-1.5120
- PSA: 35.53
- LogP: 3.37050
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Dichiarazione di pericolo: H302-H410
- Dichiarazione di avvertimento: P264-P270-P273-P301+P312+P330-P391-P501
- Numero di trasporto dei materiali pericolosi:3082
- RTECS:EK7745000
- Classe di pericolo:9
- PackingGroup:III
- Condizioni di conservazione:0-10°C
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | E1149-100mg |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate |
10443-70-6 | 98.0%(GC) | 100mg |
¥715.0 | 2022-05-30 | |
TRC | E938213-2mg |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate |
10443-70-6 | 2mg |
$ 65.00 | 2022-06-05 | ||
TRC | E938213-10mg |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate |
10443-70-6 | 10mg |
$ 95.00 | 2022-06-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | E1149-1g |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate |
10443-70-6 | 98.0%(GC) | 1g |
¥3990.0 | 2022-05-30 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E1149-1G |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate |
10443-70-6 | >98.0%(GC) | 1g |
¥1590.00 | 2024-04-18 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156423-1G |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate |
10443-70-6 | >98.0%(GC) | 1g |
¥3885.90 | 2023-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156423-100MG |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate |
10443-70-6 | >98.0%(GC) | 100mg |
¥680.90 | 2023-09-03 | |
abcr | AB474432-1g |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate, 98%; . |
10443-70-6 | 98% | 1g |
€701.50 | 2024-04-20 | |
A2B Chem LLC | AE09570-100mg |
4-(4-Chloro-2-methylphenoxy)butyric acid ethyl ester |
10443-70-6 | >98.0%(GC) | 100mg |
$45.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1254044-100mg |
MCPB-ETHYL ESTER |
10443-70-6 | 98% | 100mg |
$155 | 2025-02-21 |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate Letteratura correlata
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:10443-70-6)Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate

Purezza:99%
Quantità:1g
Prezzo ($):416.0